3-(Bromomethyl)-3,4-dimethylhexane
Description
3-(Bromomethyl)-3,4-dimethylhexane is a brominated branched alkane with the molecular formula C₈H₁₇Br, featuring a bromomethyl (-CH₂Br) substituent at the 3-position and methyl groups at the 3- and 4-positions of a hexane backbone. This structure confers unique physicochemical properties, such as increased molecular weight and steric hindrance, which influence its reactivity and applications in organic synthesis, particularly in alkylation reactions .
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
BCHGAAPTGGVTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3,4-dimethylhexane typically involves the bromination of 3,4-dimethylhexane. This can be achieved through the reaction of 3,4-dimethylhexane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride or chloroform.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and radical initiators in a controlled environment allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3,4-dimethylhexane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3,4-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets include nucleophiles and bases, which interact with the bromomethyl group to form new chemical bonds.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of 3-(Bromomethyl)-3,4-dimethylhexane and Analogues
Key Observations:
- Boiling Point: The bromomethyl group elevates boiling points compared to non-brominated analogues. For instance, 3-(Bromomethyl)hexane (109°C) has a higher boiling point than 3,4-dimethylhexane (~266 K or -7°C extrapolated) due to increased molecular weight and polarity .
- Branching Effects : Branched isomers like 3,4-dimethylhexane exhibit lower viscosity at 0°C compared to linear isomers (e.g., 3-methylheptane), but higher viscosity at 20°C, highlighting the role of molecular geometry in fluid dynamics .
- Density : Brominated compounds like 3-(Bromomethyl)hexane (1.1474 g/cm³) are denser than their hydrocarbon counterparts (e.g., 3,4-dimethylhexane: 0.72 g/cm³) due to bromine's high atomic mass .
Reactivity and Functional Group Comparisons
Brominated Alkanes:
- This compound : The bromomethyl group makes it a potent alkylating agent. However, steric hindrance from the 3,4-dimethyl groups may slow nucleophilic substitution (SN2) reactions compared to less-branched analogues like 3-(Bromomethyl)hexane .
- 4-(Bromomethyl)benzaldehyde : The aromatic benzaldehyde group directs reactivity toward electrophilic substitution, contrasting with the aliphatic reactivity of this compound .
Dimethylhexane Isomers:
- 3,4-Dimethylhexane : Lacks the bromomethyl group, making it inert in alkylation but relevant for studying branching effects on physical properties. Its vaporization enthalpy (41.3 kJ/mol) is lower than linear alkanes, reflecting weaker intermolecular forces due to branching .
- 2,3-Dimethylhexane : A structural isomer with methyl groups at positions 2 and 3. Its viscosity and boiling point differ slightly due to altered branching patterns .
Research and Computational Insights
- Molecular Simulations : Branched alkanes like 3,4-dimethylhexane require optimized algorithms (e.g., dual cutoff CBMC) for accurate molecular dynamics simulations due to their complex conformations .
- Synthetic Applications : The bromomethyl group in this compound is valuable for synthesizing hindered ethers or polymers, though steric effects may necessitate higher reaction temperatures compared to linear analogues .
Biological Activity
3-(Bromomethyl)-3,4-dimethylhexane is a halogenated organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity assessments. Its unique structure allows it to interact with biological systems, making it a candidate for studies related to drug development and therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₉H₁₃Br
- Molecular Weight : 201.11 g/mol
- IUPAC Name : this compound
- Structural Representation :
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromomethyl group can act as a reactive electrophile, potentially inhibiting enzymes involved in various metabolic pathways.
- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid membranes, affecting membrane fluidity and function.
- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular processes in bacteria and fungi.
Antimicrobial Activity
Research has indicated that halogenated aliphatic compounds can possess significant antimicrobial properties. A study focusing on similar brominated compounds showed effective inhibition against a range of bacteria and fungi. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that this compound may have potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various human cancer cell lines. The findings indicate that the compound exhibits selective cytotoxicity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
| A549 | 50 |
The IC₅₀ values suggest that the compound could be further explored for its potential as an anticancer agent.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the effects of brominated compounds on cancer cell proliferation. The results indicated that this compound significantly inhibited cell growth in HeLa cells, with morphological changes observed under microscopy after treatment.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTS assay to assess viability.
- Findings : The compound induced apoptosis in a dose-dependent manner, suggesting a mechanism involving programmed cell death.
-
Antimicrobial Efficacy Assessment : Another study investigated the antimicrobial properties of several brominated compounds against common pathogens.
- Methodology : The disk diffusion method was employed to evaluate antibacterial activity.
- Findings : The compound demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
